molecular formula C14H21NO2 B7868279 N-(4-Methoxybenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine

N-(4-Methoxybenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine

Cat. No. B7868279
M. Wt: 235.32 g/mol
InChI Key: URGUBHDYBVMACL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08841290B2

Procedure details

In Table 2, compounds which were prepared by reacting the appropriate acids with ((S)-6-{[(4-methoxybenzyl)(tetrahydropyran-4-ylmethyl)amino]methyl}-1,2,3,4-tetrahydronaphthalen-2-yl)methylamine or, correspondingly, (S)-6-{[(4-methoxybenzyl)(tetrahydropyran-4-ylmethyl)-amino]methyl}-1,2,3,4-tetrahydronaphthalen-2-ylamine according to method G and subsequent detachment of the 4-methoxybenzyl group according to method F are compiled. To prepare examples 2-06, 2-07 and 2-08, ((S)-6-{[(4-methoxybenzyl)(tetrahydropyran-4-ylmethyl)-amino]methyl}-1,2,3,4-tetrahydronaphthalen-2-yl)methylamine was reacted according to method G with 5-hydroxypyridine-2-carboxylic acid, the resulting amide was alkylated according to method D with the appropriate alkyl bromides on the phenolic hydroxyl group, and, finally, the 4-methoxybenzyl group was removed according to method F.
Name
((S)-6-{[(4-methoxybenzyl)(tetrahydropyran-4-ylmethyl)amino]methyl}-1,2,3,4-tetrahydronaphthalen-2-yl)methylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(S)-6-{[(4-methoxybenzyl)(tetrahydropyran-4-ylmethyl)-amino]methyl}-1,2,3,4-tetrahydronaphthalen-2-ylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
((S)-6-{[(4-methoxybenzyl)(tetrahydropyran-4-ylmethyl)-amino]methyl}-1,2,3,4-tetrahydronaphthalen-2-yl)methylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
alkyl bromides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:30]=[CH:29][C:6]([CH2:7][N:8](CC2C=C3C(=CC=2)C[C@@H](CN)CC3)[CH2:9][CH:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[CH:5][CH:4]=1.COC1C=CC(CN(CC2C=C3C(=CC=2)C[C@@H](N)CC3)CC2CCOCC2)=CC=1.OC1C=CC(C(O)=O)=NC=1>>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:7][NH:8][CH2:9][CH:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[CH:29][CH:30]=1

Inputs

Step One
Name
((S)-6-{[(4-methoxybenzyl)(tetrahydropyran-4-ylmethyl)amino]methyl}-1,2,3,4-tetrahydronaphthalen-2-yl)methylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(CN(CC2CCOCC2)CC=2C=C3CC[C@@H](CC3=CC2)CN)C=C1
Step Two
Name
(S)-6-{[(4-methoxybenzyl)(tetrahydropyran-4-ylmethyl)-amino]methyl}-1,2,3,4-tetrahydronaphthalen-2-ylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(CN(CC2CCOCC2)CC=2C=C3CC[C@@H](CC3=CC2)N)C=C1
Step Three
Name
((S)-6-{[(4-methoxybenzyl)(tetrahydropyran-4-ylmethyl)-amino]methyl}-1,2,3,4-tetrahydronaphthalen-2-yl)methylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(CN(CC2CCOCC2)CC=2C=C3CC[C@@H](CC3=CC2)CN)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=CC(=NC1)C(=O)O
Step Five
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
alkyl bromides
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In Table 2, compounds which were prepared
CUSTOM
Type
CUSTOM
Details
was reacted
CUSTOM
Type
CUSTOM
Details
finally, the 4-methoxybenzyl group was removed

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(CNCC2CCOCC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.